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These application notes provide a comprehensive overview and detailed protocols for
performing Chromatin Immunoprecipitation Sequencing (ChlP-seq) to analyze the genome-
wide changes in histone H3 lysine 79 dimethylation (H3K79me2) following treatment with
Pinometostat (EPZ-5676), a potent and selective inhibitor of the DOT1L methyltransferase.

Introduction

Pinometostat is a first-in-class small-molecule inhibitor of Disruptor of Telomeric Silencing 1-
Like (DOTL1L), the sole histone methyltransferase responsible for H3K79 methylation.[1][2] In
certain hematological malignancies, particularly those with Mixed Lineage Leukemia (MLL)
gene rearrangements (MLL-r), aberrant DOT1L activity leads to hypermethylation of H3K79 at
specific gene loci, such as HOXA9 and MEIS1, driving leukemogenesis.[1][3] Pinometostat
selectively inhibits DOT1L's enzymatic activity, leading to a reduction in H3K79me2 levels,
transcriptional repression of MLL target genes, and subsequent anti-leukemic effects.[4][5]
ChIP-seq is a powerful technique to elucidate the genome-wide impact of Pinometostat on
H3K79me?2 distribution and to identify target genes and pathways affected by DOTL1L inhibition.

Signaling Pathway and Mechanism of Action
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The mechanism of Pinometostat action is direct and specific. By inhibiting DOTLL, it prevents
the transfer of a methyl group to histone H3 at lysine 79. This leads to a global and local
reduction of H3K79me2, particularly at genes that are aberrantly targeted by MLL-fusion
proteins in MLL-r leukemias. The subsequent decrease in the expression of key leukemogenic

genes, such as HOXA9 and MEIS1, results in cell cycle arrest and apoptosis in susceptible
cancer cells.[2]
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Caption: Mechanism of Pinometostat action in MLL-rearranged leukemia.

Quantitative Data Summary

The following tables summarize the quantitative effects of Pinometostat on H3K79me?2 levels

as determined by ChIP-seq and other methods in various studies.

Table 1: Pinometostat-induced Reduction in Global H3K79me2 Levels

Pinometostat

Percent

Cell ] Duration of Reduction in
. Concentration/ Reference

TypelTissue Treatment Global

Dose

H3K79me2

Peripheral Blood

24-90 mg/m?3/day
Mononuclear Cycle 1 7% to 88% [1]

Cells (PBMCs)

(CIV)

Leukemic Blasts

70 & 90 mg/m2
(CIV)

15 and 28 days

> 80% at MLL-r

target genes

[3]

KOPN-8 (MLL- Significant

) 100 nM 4 days ) [4]
ENL) Cell Line reduction
NOMO-1 (MLL- Significant

] 100 nM 4 days ) [4]
AF9) Cell Line reduction
CTCL Cell Lines Not specified 72 hours Strong reduction [6]

Table 2: H3K79me2 Inhibition at Specific Gene Loci Following Pinometostat Treatment
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Pinometostat

Fold
ChangelPerce

Gene Locus Cell Type nt Reduction Reference
Treatment .
in H3K79me2
Occupancy
Reduction
) Pre- vs. Post- )
HOXA9 Leukemic Blasts q observed in most  [1]
ose
patients
Reduction
_ Pre- vs. Post- _
MEIS1 Leukemic Blasts observed in most  [1]
dose )
patients
Recovery of
KOPN-8 methylation
HOXA9 _ 100 nM _ [5]
Resistant Cells observed despite
global inhibition
Recovery of
KOPN-8 methylation
MEIS1 ] 100 nM ] [5]
Resistant Cells observed despite
global inhibition
HCT116 and EPZ004777 Decreased
c-Myc Promoter S ) [7]
SW480 Cells (DOTLL inhibitor)  enrichment

Experimental Workflow for H3K79me2 ChiP-seq

The following diagram outlines the key steps in performing a ChiP-seq experiment to assess

H3K79me2 changes after Pinometostat treatment.
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Caption: Experimental workflow for H3K79me2 ChlP-seq after Pinometostat treatment.
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Detailed Experimental Protocols

This section provides a generalized protocol for H3K79me2 ChlP-seq based on methodologies
reported in the literature.[1][7][8][9] Optimization may be required for specific cell types and
experimental conditions.

Cell Culture and Pinometostat Treatment

e Culture your cells of interest (e.g., MLL-rearranged leukemia cell lines like MV4;11, KOPN-8,
or primary patient samples) under appropriate conditions.

o Treat cells with the desired concentration of Pinometostat or a vehicle control (e.g., DMSO)
for a specified duration. Treatment times can range from hours to several days, with studies
showing significant H3K79me2 reduction after 72 hours.[6]

e Harvest cells for cross-linking.

Chromatin Cross-linking and Preparation

e Resuspend cells in fresh culture medium and add formaldehyde to a final concentration of
1% to cross-link proteins to DNA.

 Incubate for 10 minutes at room temperature with gentle rotation.

e Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and
incubate for 5 minutes at room temperature.

e Wash the cells twice with ice-cold PBS.
e Lyse the cells using a suitable lysis buffer containing protease inhibitors.

e Sonciate the chromatin to shear the DNA to an average fragment size of 200-500 bp. The
optimal sonication conditions should be empirically determined.

Immunoprecipitation

e Pre-clear the chromatin lysate by incubating with Protein A/G magnetic beads.
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 Incubate a portion of the pre-cleared chromatin overnight at 4°C with an anti-H3K79me2
antibody. Save a small aliquot of the pre-cleared chromatin as the "input" control.

e Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4
hours at 4°C to capture the antibody-protein-DNA complexes.

e Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-
specifically bound proteins.

Reverse Cross-linking and DNA Purification

o Elute the chromatin from the beads.

» Reverse the cross-links by incubating the eluted chromatin and the input control at 65°C
overnight with the addition of NaCl.

o Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

o Purify the DNA using phenol-chloroform extraction or a commercial DNA purification Kit.

Library Preparation and Sequencing
¢ Quantify the purified DNA.

o Prepare sequencing libraries from the immunoprecipitated DNA and input DNA using a
commercial library preparation kit according to the manufacturer's instructions. This typically
involves end-repair, A-tailing, and ligation of sequencing adapters.

o Perform PCR amplification of the libraries.

e Sequence the libraries on a high-throughput sequencing platform.

Data Analysis

o Perform quality control on the raw sequencing reads.

» Align the reads to the appropriate reference genome.
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e Use a peak calling algorithm (e.g., MACS2) to identify regions of H3K79me2 enrichment in
both the Pinometostat-treated and control samples relative to their respective input controls.

» Perform differential binding analysis to identify genomic regions with significant changes in
H3K79me2 occupancy following Pinometostat treatment.

e Annotate the differential peaks to nearby genes and perform gene ontology and pathway
analysis to understand the biological implications of the observed changes in H3K79me2.

Conclusion

ChlP-seq for H3K79me2 is an indispensable tool for characterizing the epigenetic mechanism
of action of Pinometostat. The protocols and data presented here provide a framework for
researchers to design and execute experiments to investigate the impact of DOTLL inhibition
on the epigenome. These studies are crucial for understanding the therapeutic potential and
mechanisms of resistance to Pinometostat and for the development of novel epigenetic
therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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